molecular formula C16H15BrN2O3S B10881888 N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide

N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide

Cat. No.: B10881888
M. Wt: 395.3 g/mol
InChI Key: ZZXVZBGKZXMWGZ-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-N’-(2,6-DIMETHOXYBENZOYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a bromophenyl group and a dimethoxybenzoyl group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-N’-(2,6-DIMETHOXYBENZOYL)THIOUREA typically involves the reaction of 2-bromophenyl isothiocyanate with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-N’-(2,6-DIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-N’-(2,6-DIMETHOXYBENZOYL)THIOUREA would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and dimethoxybenzoyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-benzoylthiourea: Lacks the bromine and methoxy groups, which might affect its reactivity and biological activity.

    N-(2-Chlorophenyl)-N’-(2,6-dimethoxybenzoyl)thiourea: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

N-(2-BROMOPHENYL)-N’-(2,6-DIMETHOXYBENZOYL)THIOUREA is unique due to the presence of both bromine and dimethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups might confer distinct properties compared to other thiourea derivatives.

Properties

Molecular Formula

C16H15BrN2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H15BrN2O3S/c1-21-12-8-5-9-13(22-2)14(12)15(20)19-16(23)18-11-7-4-3-6-10(11)17/h3-9H,1-2H3,(H2,18,19,20,23)

InChI Key

ZZXVZBGKZXMWGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2Br

Origin of Product

United States

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